molecular formula C13H7Cl2FO2 B6407508 2-(3,4-Dichlorophenyl)-6-fluorobenzoic acid, 95% CAS No. 1261984-68-2

2-(3,4-Dichlorophenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6407508
CAS RN: 1261984-68-2
M. Wt: 285.09 g/mol
InChI Key: VKVUBBFZSYWGOE-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-6-fluorobenzoic acid, 95% (2-(3,4-DCPFBA) is an aromatic compound used in many scientific research applications. It is a fluorinated carboxylic acid and is used as a versatile precursor in organic synthesis. 2-(3,4-DCPFBA) has been used in a variety of applications, including the synthesis of a range of organic compounds and as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

2-(3,4-DCPFBA) is a versatile compound used in a variety of scientific research applications. It has been used in the synthesis of a range of organic compounds, including pharmaceuticals, agrochemicals, and other compounds. It has also been used as a reagent in the synthesis of a variety of other compounds, including polymers and polymeric materials. Additionally, it has been used in the synthesis of a variety of metal complexes, such as those of copper and iron.

Mechanism of Action

2-(3,4-DCPFBA) acts as a proton donor, donating a proton to the substrate in order to form the desired product. The reaction typically involves the formation of a carboxylate anion, which is then protonated by the acid in the reaction mixture.
Biochemical and Physiological Effects
2-(3,4-DCPFBA) is not known to have any significant biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

2-(3,4-DCPFBA) is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. However, it is not very stable and has a tendency to decompose in the presence of air or light. Additionally, its solubility in water is limited, so it is not suitable for use in aqueous solutions.

Future Directions

In the future, 2-(3,4-DCPFBA) could be used in the synthesis of a variety of other compounds, such as polymers and polymeric materials. Additionally, it could be used as a reagent in the synthesis of a variety of other compounds, such as metal complexes. It could also be used in the synthesis of a variety of pharmaceuticals and agrochemicals. Additionally, research could be conducted to explore the potential for using 2-(3,4-DCPFBA) in the synthesis of polymers and polymeric materials with specific properties. Finally, research could be conducted to explore the potential for using 2-(3,4-DCPFBA) in the synthesis of a variety of other compounds, such as metal complexes.

Synthesis Methods

2-(3,4-DCPFBA) is synthesized from 3,4-dichlorophenol (3,4-DCP) and fluorobenzene. The reaction is typically performed in aqueous solution, with a base (such as sodium hydroxide or potassium hydroxide) and an acid (such as hydrochloric acid or sulfuric acid). The reaction is typically carried out at room temperature, and the product is typically isolated by precipitation and filtration.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-9-5-4-7(6-10(9)15)8-2-1-3-11(16)12(8)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVUBBFZSYWGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691254
Record name 3',4'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-68-2
Record name 3',4'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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